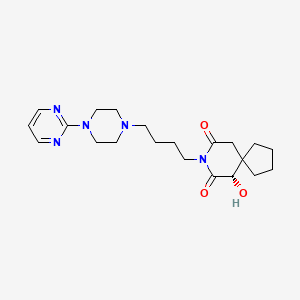
(S)-6-Hydroxybuspirone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-442606 is a 5-HT1A partial agonist. (S)-Enantiomer has advantage of being cleared more slowly from blood compared to the (R)-enantiomer. (R)-Enantiomer showed higher affinity and selectivity for the 5HT1A receptor compared to the (S)-enantiomer.
Applications De Recherche Scientifique
Pharmacological Profile
(S)-6-Hydroxybuspirone is primarily recognized for its anxiolytic properties. It functions as a selective serotonin receptor agonist, particularly at the 5-HT1A receptor, which is crucial for its therapeutic effects. The compound is believed to provide enhanced efficacy and reduced side effects compared to its racemic counterpart, buspirone.
Key Therapeutic Areas
-
Anxiety Disorders
- Clinical studies indicate that this compound effectively treats various anxiety disorders, including generalized anxiety disorder and panic disorder. Its mechanism involves modulation of serotonin receptors, leading to reduced anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
- Depression
-
Irritable Bowel Syndrome (IBS)
- A notable case study highlighted the effectiveness of buspirone in managing refractory IBS symptoms. The patient experienced significant improvement in abdominal pain and bloating after switching to this compound from other treatments that had failed . This suggests a potential role for the compound in gastrointestinal disorders linked to stress and anxiety.
- Substance Use Disorders
- Other Clinical Applications
Comparative Efficacy
A comparison of this compound with its racemic form reveals several advantages:
| Parameter | This compound | Racemic 6-Hydroxybuspirone |
|---|---|---|
| Anxiolytic Activity | Higher efficacy | Moderate efficacy |
| Side Effects | Fewer adverse effects | Common adverse effects |
| Duration of Action | Longer duration | Shorter duration |
| Clinical Applications | Broader range | Limited |
Case Study: Management of Refractory Irritable Bowel Syndrome
- A patient diagnosed with refractory IBS showed no improvement with standard treatments until this compound was introduced. After titrating the dose, the patient reported significant symptom relief and improved quality of life. This case underscores the potential of this compound as a viable option for IBS management linked to psychological stressors .
Propriétés
Numéro CAS |
477930-31-7 |
|---|---|
Formule moléculaire |
C21H31N5O3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m1/s1 |
Clé InChI |
KOZNAHJIJGCFJJ-GOSISDBHSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
SMILES isomérique |
C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-442606; BMS 442606; BMS442606; UNII-97L718J5KP; 97L718J5KP; ZINC22060380. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















